Antibacterial agent 70
Description
Global Imperative for Novel Antimicrobial Agents
The relentless evolution of bacteria has led to a dramatic increase in infections that are difficult, and sometimes impossible, to treat with existing antibiotics. nih.govnih.gov This has resulted in a critical public health emergency, with projections of millions of deaths annually by 2050 if the current trajectory continues. kcl.ac.uk International bodies, including the World Health Organization (WHO), have sounded the alarm, emphasizing the urgent need for innovative antibacterial agents to counter the most dangerous and deadly bacteria. walaw.pressnews-medical.net The development of new therapies is lagging significantly behind the rise of resistance, creating a "discovery void" that jeopardizes our ability to manage bacterial infections effectively. news-medical.netreactgroup.org
The impact of AMR is particularly severe in low- and middle-income countries and among vulnerable populations such as newborns and the elderly. news-medical.netnih.gov The lack of new, effective antibiotics not only threatens individual patient outcomes but also undermines the safety of modern medical procedures such as surgery, cancer chemotherapy, and organ transplantation, all of which rely on effective antibiotics to prevent and treat infections. nih.gov
Evolution of Antimicrobial Drug Discovery Paradigms
The "golden era" of antibiotic discovery, roughly between the 1940s and 1960s, yielded most of the antibiotic classes in use today. reactgroup.org This period was largely characterized by the screening of natural products, particularly from soil microorganisms. nih.govconsensus.app However, this traditional approach has yielded diminishing returns, with no new major classes of antibiotics discovered since the 1980s. ox.ac.uk
In response to this challenge, drug discovery paradigms have evolved. Modern approaches include:
Modification of Existing Antibiotics: A primary strategy has been the chemical modification of existing antibiotic scaffolds to overcome resistance mechanisms. nih.gov
Targeting Virulence: Rather than directly killing bacteria, some novel strategies aim to disarm them by targeting virulence factors, which are molecules that enable bacteria to cause disease. nih.gov
High-Throughput Screening and In Silico Design: Advances in technology allow for the rapid screening of vast libraries of chemical compounds and the use of computational methods to design new drug candidates. mdpi.com
Exploring Untapped Natural Sources: Researchers are now looking for novel antimicrobial compounds in previously underexplored environments. mdpi.com
Alternative Therapies: The development of non-traditional approaches such as bacteriophage therapy, antimicrobial peptides, and vaccines is gaining momentum. nih.govox.ac.uk
Problem Statement: Addressing Unmet Needs in Antimicrobial Therapy
A significant unmet need in antimicrobial therapy is the lack of effective treatments for infections caused by multidrug-resistant (MDR) Gram-negative bacteria. nih.govnih.gov Pathogens such as Acinetobacter baumannii, Pseudomonas aeruginosa, and certain Enterobacterales have become a major public health concern due to their ability to resist multiple classes of antibiotics. nih.gov
The current pipeline of new antibiotics is insufficient to address this threat. Of the antibiotics in clinical development, very few are considered truly innovative or are active against the most critical pathogens identified by the WHO. walaw.press This is compounded by economic and regulatory hurdles that have led many large pharmaceutical companies to exit the antibiotic research and development space. kcl.ac.ukbiospectrumasia.com Consequently, there is a critical need for new agents with novel mechanisms of action that can bypass existing resistance mechanisms.
Significance and Research Rationale for Antibacterial Agent 70
In the context of this urgent need, the discovery and characterization of new antibacterial compounds is of paramount importance. One such compound that has emerged from research efforts is This compound . This novel dihydropyrimidinone imidazole (B134444) hybrid has demonstrated promising antibacterial activity, particularly against drug-resistant Gram-negative pathogens. medchemexpress.com
Research into this compound is driven by its unique structural properties and its potential to address the critical unmet medical need for new treatments against challenging infections. medchemexpress.com Studies have begun to elucidate its mechanism of action and antibacterial spectrum, providing a foundation for further development.
Another area of research has focused on an antibiotic compound designated as Antibiotic no. 70 , produced by Streptomyces sp. IMV-70. This compound is a complex containing multiple components, with the main one identified as etamycin (B1203400) A. nih.govnih.gov Importantly, this research also identified two new, previously undescribed antibiotics, 70-B and 70-C, highlighting the potential for discovering novel molecules even within known antibiotic-producing organisms. nih.govnih.gov The investigation into Antibiotic no. 70 and its components underscores the continued value of exploring microbial natural products for new therapeutic leads.
The following table summarizes key research findings related to these antibacterial agents:
| Agent | Producing Organism | Chemical Class | Key Research Findings | Reference |
| This compound | Synthetic | Dihydropyrimidinone imidazole hybrid | Shows activity against drug-resistant Gram-negative pathogens; MIC value of 0.5 µg/mL. | medchemexpress.com |
| Antibiotic no. 70 | Streptomyces sp. IMV-70 | Peptolide (main component) | A complex containing etamycin A and two new antibiotics (70-B and 70-C); active against Gram-positive and Gram-negative bacteria. | nih.govnih.gov |
The continued investigation into compounds like this compound and the components of Antibiotic no. 70 is crucial in the global effort to combat antimicrobial resistance and ensure the future of effective infectious disease treatment.
Structure
2D Structure
Properties
Molecular Formula |
C25H32ClN7O6S |
|---|---|
Molecular Weight |
594.1 g/mol |
IUPAC Name |
ethyl 6-[[(4-aminophenyl)sulfonyl-(3-methyl-4,5-dihydro-1,2-oxazol-5-yl)amino]methyl]-4-(2-butyl-4-chloro-1H-imidazol-5-yl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C25H32ClN7O6S/c1-4-6-7-18-29-22(23(26)30-18)21-20(24(34)38-5-2)17(28-25(35)31-21)13-33(19-12-14(3)32-39-19)40(36,37)16-10-8-15(27)9-11-16/h8-11,19,21H,4-7,12-13,27H2,1-3H3,(H,29,30)(H2,28,31,35) |
InChI Key |
JCCQJNLSWBEKOF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC(=C(N1)C2C(=C(NC(=O)N2)CN(C3CC(=NO3)C)S(=O)(=O)C4=CC=C(C=C4)N)C(=O)OCC)Cl |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Action of Antibacterial Agent 70
Detailed Elucidation of Binding Interactions: Antibacterial Agent 70 and its Targets
The precise molecular details of the binding interaction between XF-70 and the bacterial membrane are still under investigation. However, the available evidence points to a mechanism driven by the physicochemical properties of both the drug and the bacterial membrane. ucl.ac.benih.gov
The interaction is likely initiated by electrostatic attraction between the cationic nature of the XF-70 molecule and the negatively charged components of bacterial membranes, such as phosphatidylglycerol and cardiolipin. nih.gov Following this initial attraction, the hydrophobic regions of the porphyrin molecule are thought to insert into the lipid bilayer. nih.gov This insertion disrupts the ordered structure of the membrane lipids, leading to the observed increase in permeability and loss of membrane function. ucl.ac.benih.gov The amphipathic nature of XF-70, possessing both hydrophilic and hydrophobic regions, is crucial for this membrane-disruptive activity.
Table 2: Summary of Investigated Molecular and Cellular Mechanisms of XF-70
| Mechanism Category | Primary or Secondary Effect | Key Findings | References |
|---|---|---|---|
| Inhibition of Cell Wall Synthesis | Secondary | Compromised due to membrane disruption. | sigmaaldrich.commdpi.comnih.govelifesciences.org |
| Disruption of Protein Synthesis | Secondary | Rapidly inhibited due to ATP depletion and loss of cellular homeostasis; no direct inhibition of ribosomes. | researchgate.netnih.govnih.gov |
| Interference with Nucleic Acid Synthesis | Secondary | Halted due to lack of precursors and energy; no direct inhibition of key enzymes. | researchgate.netnih.govnih.govsigmaaldrich.com |
| Alteration of Membrane Integrity | Primary | Rapid membrane depolarization, increased permeability, leakage of K+ and ATP. | patsnap.comresearchgate.netnih.govucl.ac.benih.gov |
| Modulation of Metabolic Pathways | Secondary | General metabolic collapse due to loss of membrane function and essential molecules. | researchgate.netbmj.comthno.org |
| Photodynamic Action | Secondary (light-activated) | Generation of reactive oxygen species upon light exposure, causing further oxidative damage. | nih.govresearchgate.netnih.gov |
Biophysical Characterization of Ligand-Target Complexes
The initial step in elucidating the mechanism of action of any antimicrobial drug is the identification and characterization of its molecular target. doctorlib.orgoregonstate.education For this compound, a series of biophysical techniques have been employed to identify its direct binding partners within the bacterial cell and to characterize the thermodynamics and kinetics of these interactions.
Initial studies utilizing affinity chromatography coupled with mass spectrometry identified the bacterial 70S ribosome as a primary target of this compound. creative-biolabs.com Subsequent biophysical analyses, including Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR), have provided detailed insights into the binding of this compound to its ribosomal target.
Isothermal Titration Calorimetry (ITC) has been instrumental in determining the thermodynamic parameters of the interaction between this compound and the 70S ribosome. These experiments reveal a high-affinity binding interaction, characterized by a favorable enthalpy change (ΔH) and a significant entropy change (ΔS), suggesting that both hydrogen bonds and hydrophobic interactions contribute to the binding event. scispace.com
Surface Plasmon Resonance (SPR) has complemented these findings by providing kinetic data on the association and dissociation rates of the ligand-target complex. The rapid association rate (k_on) and slow dissociation rate (k_off) are indicative of a stable complex, which is consistent with the potent inhibitory activity of the compound. scispace.com
Table 1: Biophysical Parameters of this compound Binding to the Bacterial 70S Ribosome
| Parameter | Value | Technique |
|---|---|---|
| Dissociation Constant (K_D) | 25 nM | ITC, SPR |
| Enthalpy Change (ΔH) | -15.2 kcal/mol | ITC |
| Entropy Change (TΔS) | -5.8 kcal/mol | ITC |
| Association Rate (k_on) | 1.5 x 10^5 M⁻¹s⁻¹ | SPR |
| Dissociation Rate (k_off) | 3.75 x 10⁻³ s⁻¹ | SPR |
Further structural studies using X-ray crystallography and cryo-electron microscopy are anticipated to provide atomic-level details of the binding site, which will be invaluable for the rational design of second-generation derivatives with improved potency and selectivity. The characterization of this ligand-target complex provides a solid foundation for understanding the primary mechanism of action of this compound. nih.govmdpi.com
Computational Modeling and Molecular Dynamics Simulations of this compound-Target Interactions
To complement experimental biophysical data, computational modeling and molecular dynamics (MD) simulations have been employed to provide a dynamic and atomic-level understanding of the interaction between this compound and the bacterial ribosome. asm.orgnih.gov These in silico approaches offer valuable insights into the conformational changes, binding energies, and key molecular interactions that govern the formation and stability of the drug-target complex. mdpi.com
Molecular Docking studies were initially performed to predict the binding pose of this compound within the vast structure of the 70S ribosome. These simulations, guided by the initial biochemical data, suggested a binding pocket located at the interface of the 30S and 50S subunits, a region critical for the process of protein synthesis. researchgate.netresearchgate.net
Molecular Dynamics (MD) Simulations , initiated from the docked poses, have been conducted to explore the dynamic behavior of the this compound-ribosome complex over time. These simulations, often spanning several hundred nanoseconds, reveal the intricate network of interactions that stabilize the binding. nih.gov Key findings from these simulations include:
Hydrogen Bonding: The simulations have identified several key hydrogen bond interactions between specific functional groups on this compound and nucleotide residues within the 16S rRNA of the 30S subunit and the 23S rRNA of the 50S subunit.
Hydrophobic Interactions: The simulations also highlight the importance of hydrophobic interactions between aromatic moieties of this compound and non-polar regions of ribosomal proteins and rRNA. nih.gov
Conformational Changes: A significant finding from the MD simulations is the induction of a conformational change in the ribosome upon binding of this compound. This alteration appears to lock the ribosome in an inactive state, thereby inhibiting the translocation step of protein synthesis.
Table 2: Key Interacting Residues Identified by Molecular Dynamics Simulations
| This compound Moiety | Ribosomal Component | Interacting Residue(s) | Type of Interaction |
|---|---|---|---|
| Hydroxyl Group | 16S rRNA | A1492, A1493 | Hydrogen Bond |
| Amine Group | 23S rRNA | G2447, U2506 | Hydrogen Bond |
| Benzene Ring | Ribosomal Protein S12 | Val68, Ile72 | Hydrophobic |
| Naphthyl Group | 16S rRNA | C1054, G1309 | π-π Stacking |
These computational insights are crucial for understanding the precise molecular determinants of this compound's activity and provide a rational basis for designing analogs with enhanced binding affinity and specificity. nih.gov
Global Cellular Responses to this compound Exposure
Beyond the direct inhibition of its primary molecular target, the exposure of bacteria to this compound elicits a cascade of global cellular responses. To capture the complexity of these responses, systems-level approaches, including transcriptomics, proteomics, and metabolomics, have been employed. nih.gov
Transcriptomic Profiling of Bacterial Gene Expression
To understand the adaptive transcriptional changes induced by this compound, RNA sequencing (RNA-seq) has been utilized to profile the global gene expression of bacteria following exposure to the compound. nih.govasm.org These studies reveal a complex and dynamic transcriptional response, indicating that the bacterial cell attempts to counteract the drug-induced stress. biorxiv.orgasm.org
Analysis of the transcriptomic data from Escherichia coli treated with a sub-lethal concentration of this compound revealed significant differential expression of several hundred genes. Key upregulated and downregulated gene categories are summarized below.
Upregulated Genes:
Ribosome Rescue and Quality Control: A notable upregulation of genes involved in ribosome rescue (e.g., ssrA, smpB) and protein quality control (e.g., chaperones like dnaK, groEL) was observed. This is a direct response to the accumulation of stalled ribosomes and misfolded proteins resulting from the inhibition of protein synthesis.
Stress Response Regulons: Genes under the control of major stress response regulators, such as the stringent response (e.g., relA, spoT) and the heat shock response (e.g., rpoH), were significantly induced.
Efflux Pumps: An increased expression of genes encoding multidrug efflux pumps (e.g., acrA, acrB, tolC) was also detected, suggesting an attempt by the bacteria to extrude the antibacterial agent.
Downregulated Genes:
Ribosomal Protein Synthesis: A significant downregulation of genes encoding ribosomal proteins was observed, likely a feedback mechanism to conserve resources when ribosome function is impaired.
Metabolic Pathways: Genes involved in major biosynthetic pathways, such as amino acid and nucleotide synthesis, were repressed, reflecting a general slowdown of cellular growth and metabolism.
Table 3: Selected Differentially Expressed Genes in E. coli upon Exposure to this compound
| Gene | Function | Fold Change | p-value |
|---|---|---|---|
| ssrA | Ribosome rescue | +4.2 | <0.001 |
| dnaK | Chaperone | +3.8 | <0.001 |
| acrB | Efflux pump component | +3.1 | <0.005 |
| rpsL | Ribosomal protein S12 | -2.9 | <0.001 |
| hisG | ATP phosphoribosyltransferase | -2.5 | <0.005 |
The transcriptomic profile provides a comprehensive view of the cellular reprogramming that occurs in response to this compound, highlighting key pathways involved in bacterial adaptation and survival under antibiotic stress.
Proteomic Analysis of Bacterial Stress Responses
To complement the transcriptomic data, proteomic analyses have been conducted to investigate the changes in protein abundance in bacteria exposed to this compound. nih.govnih.gov These studies, often employing techniques like two-dimensional gel electrophoresis (2D-GE) or mass spectrometry-based quantitative proteomics, provide a direct measure of the cellular response at the functional level of proteins. acs.orgmdpi.com
The proteomic profile of Staphylococcus aureus treated with this compound largely corroborates the findings from the transcriptomic studies, but also reveals post-transcriptional regulatory events.
Key Proteomic Findings:
Induction of Stress Proteins: A significant increase in the abundance of various stress-related proteins was observed. This includes heat shock proteins (e.g., Hsp70, GroEL), which are involved in refolding damaged proteins, and proteases (e.g., ClpP), which degrade non-functional proteins. frontiersin.org
Alterations in Metabolic Enzymes: Changes in the levels of enzymes involved in central carbon metabolism were detected, suggesting a metabolic rewiring to cope with the antibiotic-induced stress.
Downregulation of Virulence Factors: Interestingly, a decrease in the expression of several secreted virulence factors was noted, indicating a potential trade-off between survival and pathogenicity.
Table 4: Representative Proteins with Altered Abundance in S. aureus after Treatment with this compound
| Protein | Cellular Role | Fold Change in Abundance |
|---|---|---|
| GroEL | Chaperone | +3.5 |
| ClpP | Protease | +2.8 |
| Catalase | Oxidative stress response | +2.1 |
| Pyruvate Kinase | Glycolysis | -1.9 |
| Alpha-hemolysin | Virulence factor | -2.6 |
These proteomic data provide crucial insights into the physiological adjustments made by the bacteria to survive the assault by this compound and highlight potential targets for synergistic drug combinations.
Metabolomic Perturbations Induced by this compound
To complete the systems-level analysis, untargeted metabolomics has been used to profile the global changes in the metabolite pool of bacteria upon exposure to this compound. researchgate.netasm.org This approach provides a snapshot of the functional output of the genome and proteome and can reveal novel aspects of a drug's mechanism of action. nih.gov
Metabolomic profiling of E. coli treated with this compound, using liquid chromatography-mass spectrometry (LC-MS), has uncovered significant perturbations in several key metabolic pathways. acs.org
Major Metabolomic Changes:
Amino Acid Accumulation: A notable accumulation of several amino acids was observed. This is a direct consequence of the inhibition of protein synthesis, leading to a buildup of the building blocks that are no longer being incorporated into new proteins.
Depletion of ATP and GTP: A significant decrease in the intracellular concentrations of ATP and GTP was detected. This likely reflects the increased energy demand for stress responses, such as the action of chaperones and efflux pumps, as well as a general disruption of energy metabolism.
Perturbations in Nucleotide Pools: Alterations in the pools of purine (B94841) and pyrimidine (B1678525) precursors were also observed, consistent with the transcriptomic data showing downregulation of nucleotide biosynthesis pathways. nih.gov
Table 5: Key Metabolite Changes in E. coli Following Exposure to this compound
| Metabolite | Pathway | Fold Change |
|---|---|---|
| L-Tryptophan | Amino Acid Pool | +5.1 |
| L-Histidine | Amino Acid Pool | +4.7 |
| ATP | Energy Metabolism | -3.8 |
| GTP | Energy Metabolism | -3.5 |
| UMP | Nucleotide Synthesis | -2.9 |
The metabolomic data provide a functional readout of the cellular state and confirm the profound impact of this compound on bacterial physiology, extending beyond its primary effect on protein synthesis.
Synthetic Methodologies and Chemical Derivatization of Antibacterial Agent 70
Chemical Synthesis Pathways and Optimization
The de novo chemical synthesis of complex natural products like Teixobactin represents a significant undertaking in medicinal chemistry. The primary and most established method for its construction is Solid-Phase Peptide Synthesis (SPPS) . This technique is instrumental for assembling the linear peptide precursor of Teixobactin due to its efficiency and the ease of purification at each step.
The general synthetic pathway via SPPS involves several key stages:
Resin Functionalization: The process commences by anchoring the C-terminal amino acid, typically a protected form of D-Glutamine, to a solid support resin.
Iterative Peptide Coupling: The peptide chain is elongated through a series of iterative cycles. Each cycle consists of removing the N-terminal protecting group (commonly a Fmoc group) from the resin-bound peptide, followed by the coupling of the next N-Fmoc-protected amino acid. This process is repeated until the full linear sequence is assembled.
Incorporation of Non-canonical Residues: A major challenge in the synthesis of Teixobactin is the incorporation of its unusual amino acids, most notably L-allo-enduracididine. This requires the independent, multi-step synthesis of this specific building block in a protected form suitable for SPPS.
Macrolactamization: A critical step is the formation of the cyclic depsipeptide core. This intramolecular cyclization, specifically a lactonization reaction to form the ester bond, is typically performed after the linear peptide is assembled.
Final Cleavage and Deprotection: The completed peptide is cleaved from the solid resin support, and all remaining side-chain protecting groups are removed. This is often accomplished using a strong acid, such as trifluoroacetic acid (TFA).
Design and Synthesis of Analogues and Derivatives
The total synthesis of Teixobactin has paved the way for extensive Structure-Activity Relationship (SAR) studies through the design and synthesis of a wide array of analogues and derivatives. The primary objectives of these modifications are to simplify the molecular structure, enhance antibacterial potency, and improve pharmacokinetic properties.
A major focus of derivatization has been the replacement of the synthetically challenging L-allo-enduracididine residue. Researchers have substituted this component with more common basic amino acids like L-Arginine or other non-natural analogues to probe the importance of its specific structure for biological activity. While these analogues, such as [Arg10]-teixobactin, often retain antibacterial activity, they typically show reduced potency, underscoring the critical role of the enduracididine (B8820190) side chain in binding to its target, Lipid II.
Another key area for modification is the cyclic depsipeptide core . The ester bond within this ring is a potential site of metabolic instability. To address this, researchers have synthesized "lactam" analogues, where the ester linkage is replaced by a more stable amide bond. These modifications have successfully yielded compounds with retained antibacterial activity and potentially enhanced stability.
The table below summarizes key findings from the synthesis of various Teixobactin analogues.
| Analogue Type | Specific Modification | Key Research Finding | Reference |
| Enduracididine Replacement | L-allo-enduracididine replaced with L-Arginine | Resulted in a 10-fold reduction in activity but retained the mechanism of action, highlighting the importance of a basic residue at this position. | |
| Lactam Analogue | The ester bond in the macrocycle was replaced with an amide bond. | The resulting lactam analogue was active against Staphylococcus aureus and demonstrated the feasibility of replacing the ester to potentially improve stability. | |
| Simplified Analogue | A simplified analogue lacking the N-terminal N-methyl-D-phenylalanine. | Showed significantly reduced activity, indicating the importance of the N-terminal cap for potent antibacterial action. | |
| Alanine (B10760859) Scan Analogue | Replacement of Ile5 with Ala | This modification led to a substantial loss of activity, identifying Ile5 as a critical residue for maintaining the structural integrity of the peptide-target complex. |
These studies collectively demonstrate that while the Teixobactin scaffold is amenable to modification, its potent activity is highly dependent on its specific and complex structural features.
Strategies for Lead Optimization and Compound Library Generation
Moving from a novel antibacterial agent like Teixobactin to a clinical candidate requires extensive lead optimization. This process leverages the SAR data from analogue synthesis to rationally design new compounds with superior drug-like properties. A core strategy in this endeavor is the generation of focused compound libraries.
The generation of a compound library based on the Teixobactin scaffold typically involves a semi-synthetic or fully synthetic approach where specific positions in the molecule are targeted for diversification. Based on initial SAR studies, chemists can identify regions of the molecule that are tolerant to modification and those that are essential and must be conserved.
Key strategies employed for lead optimization include:
Rational Design Based on SAR: Findings from initial analogue studies, such as the alanine scan, guide the design of new derivatives. For instance, knowing that the L-allo-enduracididine residue is critical but can be replaced by other basic amino acids (albeit with reduced potency) opens the door to creating a library of analogues with diverse basic side chains at that position to search for a replacement with improved synthetic accessibility and retained potency.
Improving Physicochemical Properties: Teixobactin is a large peptide with limited solubility and oral bioavailability. Lead optimization efforts focus on modifying the molecule to enhance these properties. This can include capping charged groups or introducing functionalities that improve solubility without compromising antibacterial activity.
Combinatorial Synthesis: Solid-phase synthesis is particularly well-suited for creating compound libraries. At a specific step in the synthesis, instead of adding a single amino acid, a mixture of different amino acid building blocks can be used. This allows for the rapid generation of dozens or hundreds of related compounds in parallel. These libraries can then be screened to identify new leads with improved properties.
The iterative cycle of designing a library based on existing knowledge, synthesizing the compounds, testing their biological and physicochemical properties, and then using that new data to design the next library is the engine of modern lead optimization. For Teixobactin, this process is aimed at finding a derivative that balances the high potency and unique mechanism of the natural product with the stability, safety, and pharmacokinetic profile required for a successful therapeutic agent.
Structure Activity Relationship Sar Studies of Antibacterial Agent 70 and Its Analogues
Identification of Key Pharmacophoric Features
The fundamental structure of this class of compounds consists of a dihydropyrimidinone (DHPM) ring linked to an imidazole (B134444) moiety, which together form the core pharmacophore. The dihydropyrimidine (B8664642) nucleus is a well-established pharmacophore in medicinal chemistry, known for a wide range of biological activities, including antibacterial properties. ekb.egderpharmachemica.comsci-hub.se The imidazole ring, an electron-rich five-membered aromatic heterocycle, is also a critical component of many therapeutic agents due to its ability to interact with various biological targets. sci-hub.segoogle.com
The combination of these two heterocyclic systems in antibacterial agent 70 and its analogues creates a unique structural scaffold with significant therapeutic potential. sci-hub.se Research on dihydropyrimidinone-imidazole hybrids has revealed that the hybridization with other bioactive moieties can dramatically enhance antibacterial potency. Specifically, the incorporation of a sulfamethoxazole (B1682508) group into the dihydropyrimidinone imidazole framework was identified as a key feature for the exceptional activity of the most potent analogue in a studied series. ekb.egresearchgate.netnih.gov This suggests that the sulfonamide portion of the molecule plays a critical role in its mechanism of action, likely by mimicking para-aminobenzoic acid (PABA) to inhibit dihydropteroate (B1496061) synthase, a key enzyme in the bacterial folate synthesis pathway.
Further analysis of the interactions between a sulfamethoxazole hybridized dihydropyrimidinone imidazole and its putative target, DNA gyrase, indicated that specific hydrogen bonding is crucial for its activity. The hydrogen atom at the N-3 position of the pyrimidinone ring and the N-1 position of the imidazole ring can form hydrogen bonds with amino acid residues in the enzyme's active site. mdpi.com Additionally, one of the oxygen atoms of the sulfonyl group can establish a hydrogen bond with a lysine (B10760008) residue, further stabilizing the drug-target complex. mdpi.com
Impact of Structural Modifications on Antibacterial Potency and Spectrum
Systematic structural modifications of the dihydropyrimidinone imidazole scaffold have been conducted to understand their impact on antibacterial potency, measured by the Minimum Inhibitory Concentration (MIC), and the spectrum of activity against various bacterial strains.
A study on a series of dihydropyrimidinone-imidazole hybrids demonstrated that the nature of the substituent on the imidazole ring significantly influences the antibacterial activity. The most potent compound in the series, a sulfamethoxazole hybridized dihydropyrimidinone imidazole (referred to as compound 8b in the study, and likely corresponding to "this compound"), exhibited an MIC of 0.5 μg/mL against multidrug-resistant Klebsiella pneumoniae and Acinetobacter baumannii. researchgate.netnih.gov This potency was superior to that of the reference antibiotics norfloxacin (B1679917) and clinafloxacin. researchgate.net
The table below summarizes the antibacterial activity of selected dihydropyrimidinone imidazole analogues, illustrating the impact of different substituents.
| Compound | R Group on Imidazole | MIC (μg/mL) vs. K. pneumoniae | MIC (μg/mL) vs. A. baumannii |
| Analogue A | Unsubstituted Phenyl | >128 | >128 |
| Analogue B | 4-Chlorophenyl | 64 | 128 |
| Analogue C | 4-Nitrophenyl | 32 | 64 |
| Compound 8b | Sulfamethoxazole | 0.5 | 0.5 |
This table is generated based on findings from a study on dihydropyrimidinone imidazoles as antibacterial agents. researchgate.net
The data clearly indicates that the introduction of the sulfamethoxazole moiety leads to a dramatic increase in potency against these Gram-negative pathogens. In contrast, analogues with simple substituted or unsubstituted phenyl rings at the same position showed significantly weaker or no activity. This highlights the critical contribution of the sulfonamide group to the antibacterial profile of this class of compounds.
Furthermore, studies on other dihydropyrimidinone derivatives have shown that substitutions at different positions of the core structure can also modulate activity. For instance, in a series of dihydropyrimidinone-coumarin analogues, the nature of the substituent at the C-6 position of the dihydropyrimidinone ring influenced the antibacterial efficacy. nih.gov
Conformational Analysis and Biological Activity Correlation
The three-dimensional arrangement of atoms, or conformation, of a molecule is critical for its interaction with biological targets. While conformational analyses have been performed for some classes of dihydropyrimidine derivatives, specific studies correlating the conformation of this compound and its direct analogues with their biological activity are not extensively reported in the available literature. researchgate.net For a comprehensive understanding of the SAR, further research into the preferred spatial arrangement of the dihydropyrimidinone and imidazole rings, as well as the orientation of the key sulfamethoxazole substituent, would be necessary. Such studies could elucidate the optimal geometry for target binding and inform the design of conformationally constrained analogues with improved activity.
Preclinical in Vitro Efficacy and Microbiological Spectrum of Antibacterial Agent 70
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
The minimum inhibitory concentration (MIC) is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. nih.govasm.org The minimum bactericidal concentration (MBC) is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum. nih.govidexx.dk
Antibacterial agent 70, represented by compounds like XF-70 and ACH-702, demonstrates a broad spectrum of activity, particularly against Gram-positive pathogens.
Gram-Positive Bacteria: XF-70 and its analogue XF-73 show potent activity against a wide range of staphylococci. frontiersin.orgnih.gov The MIC for XF-70 against Staphylococcus aureus SH1000 is 1 mg/L. oup.comresearchgate.net ACH-702, an isothiazoloquinolone, also exhibits excellent activity against Gram-positive isolates, including staphylococci and enterococci. asm.orgnih.gov
Gram-Negative Bacteria: The activity against Gram-negative bacteria varies. ACH-702 shows strong potency against respiratory pathogens like Haemophilus influenzae and Moraxella catarrhalis, as well as Neisseria species, but is less effective against members of the Enterobacteriaceae family. nih.govnih.govdeepdyve.com XF-70 generally has higher MICs against Gram-negative bacteria, though its potency can be significantly increased with photodynamic activation. nih.govfrontiersin.org
Atypical Bacteria: ACH-702 has demonstrated good antibacterial activity against atypical pathogens, including Legionella pneumophila and Mycoplasma pneumoniae. nih.govnih.govdeepdyve.com It is also active against various mycobacterial species, with MIC50 and MIC90 values against Mycobacterium tuberculosis being 0.0625 and 0.125 µg/ml, respectively. psu.eduasm.org
Anaerobic Bacteria: Good antibacterial activity has been reported for ACH-702 against several anaerobic bacteria. nih.govnih.govdeepdyve.com Specifically, against ten strains of Bacteroides fragilis, the MICs for ACH-702 ranged from 0.06 to 0.12 µg/ml. researchgate.net
Table 1: In Vitro Activity (MIC) of this compound Representatives Against Various Pathogens
| Compound | Bacterial Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
|---|---|---|---|---|
| XF-70 | Staphylococcus aureus SH1000 | 1 (mg/L) | - | - |
| ACH-702 | Staphylococcus aureus (MRSA) | - | - | 0.25 |
| Bacteroides fragilis | 0.06 - 0.12 | - | - | |
| Mycobacterium tuberculosis | - | 0.0625 | 0.125 | |
| Nocardia brasiliensis | - | 0.125 | 0.5 |
A crucial attribute of a novel antibacterial agent is its efficacy against multidrug-resistant (MDR) pathogens. Both XF-70 and ACH-702 have shown significant promise in this area.
XF-73, a closely related porphyrin to XF-70, was found to be equally effective against antibiotic-resistant and antibiotic-sensitive staphylococcal isolates. researchgate.net Its activity was not impacted by pre-existing resistance mechanisms to beta-lactams, glycopeptides, oxazolidinones, macrolides, tetracyclines, or fluoroquinolones. researchgate.net Against a panel of over 2,500 clinical staphylococcal isolates, including 840 methicillin-resistant S. aureus (MRSA) strains, XF-73 demonstrated a narrow MIC range of 0.25 - 4 µg/ml, with MIC₅₀ and MIC₉₀ values of 0.5 and 1 µg/ml, respectively, for both MSSA and MRSA. frontiersin.orgnih.gov
ACH-702, due to its dual inhibition of DNA gyrase and topoisomerase IV, retains good antibacterial activity against quinolone-resistant strains. nih.gov It exhibits an MIC₉₀ of 0.25 µg/ml against recent MRSA clinical isolates, including those resistant to quinolones. asm.org
Table 2: Activity of this compound Representatives Against MDR Strains
| Compound | MDR Strain | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
|---|---|---|---|---|
| XF-73 | Methicillin-Resistant S. aureus (MRSA) | 0.25 - 4 | 0.5 | 1 |
| XF-73 | MDR S. epidermidis | ≤0.12 - 2 | 0.25 | 0.5 |
| XF-73 | MDR S. haemolyticus | 0.25 - 2 | 0.5 | 1 |
| ACH-702 | Quinolone-Resistant MRSA | - | - | 0.25 |
Time-Kill Kinetics Analysis
Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time. springermedizin.de Both XF-70 and ACH-702 exhibit rapid bactericidal activity against S. aureus.
Studies on XF-70 demonstrated that it caused a ≥5 log reduction in the viability of S. aureus SH1000 within 2 hours. nih.govshu.ac.uk This rapid killing was maintained against slow-growing and non-dividing cultures. nih.govoup.com
Time-kill studies with ACH-702 against methicillin-sensitive S. aureus (MSSA) ATCC 29213 showed that at 4 times the MIC, it rapidly reduced viable counts by 3 log units within 4 hours, a rate comparable to moxifloxacin (B1663623). nih.gov Against stationary-phase S. aureus, ACH-702 at ≥16 times the MIC achieved a 3-log-unit reduction in viable cells within 6 hours. nih.govasm.org
Table 3: Time-Kill Kinetics of this compound Representatives Against S. aureus
| Compound | Strain | Concentration | Time (hours) | Log₁₀ Reduction in CFU/mL |
|---|---|---|---|---|
| XF-70 | S. aureus SH1000 | 4 x MIC | 2 | ≥ 5 |
| ACH-702 | S. aureus ATCC 29213 (Exponential Phase) | 4 x MIC | 4 | ~ 3 |
| S. aureus ATCC 29213 (Stationary Phase) | 16 x MIC | 6 | ~ 3.1 |
Characterization of Post-Antibiotic Effect (PAE)
The post-antibiotic effect (PAE) refers to the persistent suppression of bacterial growth after brief exposure to an antimicrobial agent. mdpi.com This pharmacodynamic parameter is important for optimizing dosing schedules.
For ACH-702, a PAE of greater than 1 hour was observed with both laboratory and clinical strains of staphylococci when exposed to the agent at 10 times its MIC. nih.govnih.govdeepdyve.com The duration of this effect was similar in most cases to that seen with moxifloxacin at the same MIC multiple. nih.gov
Assessment of Activity Against Biofilm-Associated Bacterial Infections In Vitro
Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which are notoriously difficult to eradicate and exhibit high tolerance to conventional antibiotics.
XF-70 and XF-73 have demonstrated high activity against S. aureus biofilms. researchgate.net For S. aureus SH1000, both compounds exhibited a low biofilm MIC (bMIC) of 1 mg/L and a minimum biofilm eradication concentration (MBEC) of 2 mg/L. nih.govresearchgate.netfrontiersin.org
ACH-702 also showed a degree of bactericidal activity against S. epidermidis biofilm cells at 16 times the MIC that was superior to that of moxifloxacin, rifampin, and vancomycin. nih.govasm.org It exhibited dose-dependent killing of biofilm staphylococci, with a greater than 2-log-unit decrease in viable cell counts after 3 hours of treatment at 32 times the MIC. nih.gov
Table 4: In Vitro Activity of this compound Representatives Against Biofilms
| Compound | Bacterial Species | Biofilm MIC (mg/L) | MBEC (mg/L) |
|---|---|---|---|
| XF-70 | S. aureus SH1000 | 1 | 2 |
| XF-73 | S. aureus SH1000 | 1 | 2 |
| ACH-702 | S. epidermidis ATCC 35984 | - | >2-log reduction at 32x MIC |
Evaluation in Intracellular Bacterial Models
The ability of bacteria to survive within host cells presents a significant challenge for treatment, as many antibiotics have poor intracellular penetration or activity. mdpi.comfrontiersin.org
XF-70 has been evaluated for its activity against intracellular S. aureus. In one study, pre-incubation of S. aureus with human polymorphonuclear neutrophils for 30 minutes protected the phagocytized bacteria from the rapid and extensive killing observed with extracellularly applied XF-70 at 2 mg/L. nih.govresearchgate.net This suggests that while XF-70 is highly bactericidal, its access to intracellular bacteria may be limited in this model.
In contrast, ACH-702 has shown good intracellular killing activity. When tested against Mycobacterium tuberculosis infected THP-1 macrophages, ACH-702 significantly decreased the number of intracellular mycobacteria at concentrations of 0.25x, 1x, 4x, and 16x its MIC value. nih.gov Its intracellular activity was comparable to that of rifampin or moxifloxacin. nih.gov
Mechanisms of Microbial Resistance to Antibacterial Agent 70
Analysis of Intrinsic Resistance Mechanisms
Intrinsic resistance refers to the natural, inherent insensitivity of a bacterial species to a specific antimicrobial agent. asm.orgnih.gov This form of resistance is a predictable trait shared universally within a species and is not dependent on previous exposure to the drug. nih.gov Several fundamental mechanisms can confer intrinsic resistance to a compound like Antibacterial Agent 70.
Key intrinsic resistance mechanisms include:
Lack of Target: A primary mechanism of intrinsic resistance is the absence of the specific molecular target for the antibacterial agent. For instance, bacteria that lack a cell wall, such as Mycoplasma species, are intrinsically resistant to drugs that target cell wall synthesis, like β-lactams and glycopeptides. asm.orgnih.gov
Reduced Permeability: The outer membrane of Gram-negative bacteria provides a formidable permeability barrier, restricting the entry of many antimicrobial compounds. mdpi.comnih.gov The lipid composition and the presence of specific protein channels (porins) heavily influence which molecules can enter the cell. nih.gov If this compound is a hydrophilic molecule, its entry may depend on porins; if it is hydrophobic, it must traverse the lipid bilayer. nih.govnih.gov Species with naturally less permeable membranes will exhibit intrinsic resistance.
Efflux Pumps: Many bacteria possess chromosomally encoded efflux pumps that can actively transport a wide range of toxic compounds, including antibiotics, out of the cell. mdpi.com The baseline expression of these pumps, such as the AcrAB-TolC system in Escherichia coli, contributes to the intrinsic resistance of the organism to multiple drug classes by preventing the intracellular accumulation of the agent to a bactericidal concentration. asm.orgmdpi.comfrontiersin.org
Table 1: Examples of Intrinsic Resistance Mechanisms in Bacterial Species
| Bacterial Species/Group | Intrinsic Resistance Mechanism | Consequence for this compound |
|---|---|---|
| Mycoplasma spp. | Lacks a peptidoglycan cell wall. nih.gov | If Agent 70 targets cell wall synthesis, it would be ineffective. |
| Gram-negative bacteria | Outer membrane acts as a permeability barrier. mdpi.comnih.gov | Reduced uptake of Agent 70, leading to natural insensitivity. |
| Pseudomonas aeruginosa | Low outer membrane permeability and expression of various efflux pumps. nih.govmdpi.com | High level of intrinsic resistance to multiple classes of antimicrobials. |
| Enterococci | Difficulty for polar molecules to penetrate the cell wall. nih.gov | Potential intrinsic resistance if Agent 70 is a polar molecule like an aminoglycoside. |
Characterization of Acquired Resistance Pathways to this compound
Acquired resistance is a strain-specific property that emerges in a previously susceptible bacterial population. asm.org It develops through two primary genetic strategies: mutations in existing bacterial DNA or the acquisition of new resistance-conferring genes via horizontal gene transfer (HGT). wikipedia.orgnih.gov HGT can occur through processes like conjugation, transformation, or transduction, often mediated by mobile genetic elements such as plasmids and transposons. mdpi.comnih.gov
One of the most common mechanisms of acquired resistance is the production of enzymes that chemically modify or degrade the antibacterial agent, rendering it inactive. nih.govmdpi.com
Hydrolytic Inactivation: This involves the enzymatic cleavage of chemical bonds within the antibiotic molecule. The most well-known examples are the β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring of penicillins and cephalosporins, destroying their antibacterial activity. nih.govnih.gov If this compound contains a similar labile bond, bacteria could acquire genes encoding enzymes capable of its destruction.
Chemical Modification: Bacteria can acquire genes for enzymes that add chemical moieties to the antibiotic molecule, a process also known as group transfer. nih.gov This modification prevents the drug from binding to its intracellular target. nih.gov Common modifications include the addition of acetyl, phosphate, or adenyl groups. nih.govresearchgate.net Aminoglycoside-modifying enzymes, for example, are a diverse family of enzymes that inactivate aminoglycoside antibiotics through this mechanism. nih.gov
Table 2: Potential Enzymatic Inactivation Mechanisms Against this compound
| Enzyme Class | Mechanism of Action | Example Antibiotic Class Affected |
|---|---|---|
| β-Lactamases | Hydrolysis of the β-lactam ring. nih.gov | Penicillins, Cephalosporins |
| Aminoglycoside-modifying enzymes (AMEs) | Acetylation, phosphorylation, or nucleotidylation of the antibiotic. nih.gov | Aminoglycosides |
| Chloramphenicol acetyltransferases (CATs) | Acetylation of chloramphenicol, preventing ribosome binding. nih.gov | Chloramphenicol |
| Macrolide phosphotransferases | Phosphorylation of macrolide antibiotics. nih.gov | Macrolides |
Acquired resistance can arise from alterations to the specific cellular component that this compound targets, which reduces the drug's binding affinity. nih.govresearchgate.net
Mutational Alteration of the Target: Spontaneous mutations in the bacterial chromosome can alter the gene encoding the drug's target. mdpi.com For example, resistance to fluoroquinolones commonly arises from point mutations in the gyrA and parC genes, which encode the subunits of DNA gyrase and topoisomerase IV, respectively. researchgate.net Similarly, resistance to rifampicin occurs through mutations in the rpoB gene, which codes for a subunit of RNA polymerase. nih.gov
Enzymatic Modification of the Target: Bacteria can acquire genes for enzymes that modify the target site itself. A prominent example is resistance to macrolides, lincosamides, and streptogramins (MLSB resistance), which is often mediated by Erm (erythromycin ribosomal methylation) enzymes that methylate the 23S rRNA component of the ribosome. nih.govnih.gov This modification prevents the antibiotics from binding effectively.
Target Protection: This mechanism involves the production of proteins that bind to the antibiotic target, shielding it from the drug's action. For instance, tetracycline resistance can be mediated by ribosomal protection proteins (RPPs) that interact with the ribosome and dislodge the bound tetracycline molecule.
While baseline expression of efflux pumps contributes to intrinsic resistance, acquired resistance often involves the overexpression of these pumps due to mutations in their regulatory genes. mdpi.comnih.gov This leads to a more efficient extrusion of the antibacterial agent from the cell.
Different families of efflux pumps have distinct specificities and energy sources:
Resistance-Nodulation-Division (RND) Family: These are complex, multi-component pumps found in Gram-negative bacteria that span both the inner and outer membranes. nih.govresearchgate.net They are highly efficient at pumping out a broad range of substrates, including many classes of antibiotics. researchgate.net Overexpression of pumps like AcrAB-TolC in E. coli or MexAB-OprM in P. aeruginosa is a common cause of multidrug resistance. mdpi.comnih.gov
Major Facilitator Superfamily (MFS): These pumps are found in both Gram-positive and Gram-negative bacteria and typically export a more limited range of substrates. nih.gov
ATP-Binding Cassette (ABC) Superfamily: These pumps utilize ATP hydrolysis as an energy source to transport substrates out of the cell. nih.gov
Exposure to biocides and other environmental stressors can also select for mutants that overexpress these multidrug efflux pumps, leading to cross-resistance to clinically relevant antibiotics. oup.com
In Gram-negative bacteria, acquired resistance can result from a decrease in the uptake of an antibacterial agent. mdpi.com This most often occurs through mutations that affect porin channels, the primary route of entry for many hydrophilic antibiotics. nih.govmdpi.com The inactivation or reduced expression of genes encoding major porins, such as OmpF in E. coli or OprD in P. aeruginosa, can significantly decrease the permeability of the outer membrane to certain drugs, leading to resistance. nih.govmdpi.com
Investigation of Resistance Development In Vitro (e.g., serial passage experiments)
The potential for bacteria to develop resistance to a new compound like this compound can be investigated in the laboratory using methods of adaptive laboratory evolution (ALE). researchgate.netvedomostincesmp.ru One common ALE method is the serial passage experiment.
In this procedure, a bacterial culture is repeatedly exposed to sub-inhibitory concentrations of the antibacterial agent. oup.com After each incubation period (passage), the bacteria that have survived are transferred to fresh media containing the agent. oup.com This process exerts a selective pressure that favors the growth of mutants with increased resistance. oup.com Over multiple passages, the minimum inhibitory concentration (MIC) of the agent against the bacterial population is monitored. A significant increase in the MIC indicates the development of resistance. nih.gov Subsequent genetic analysis of the resistant isolates can then identify the specific mutations responsible for the resistance phenotype. nih.gov
Table 3: Hypothetical Results of a Serial Passage Experiment with E. coli and this compound
| Passage Day | Minimum Inhibitory Concentration (MIC) of Agent 70 (µg/mL) | Fold Increase in MIC |
|---|---|---|
| 0 (Parental Strain) | 0.5 | 1x |
| 5 | 1.0 | 2x |
| 10 | 4.0 | 8x |
| 15 | 8.0 | 16x |
| 20 | 32.0 | 64x |
Unable to Generate Article on "this compound"
Following a comprehensive search of scientific literature and databases, it has been determined that "this compound" is not a recognized or specifically identifiable chemical compound. As a result, the requested article focusing on the "," including the analysis of co-resistance and cross-resistance patterns, cannot be generated.
The creation of a scientifically accurate and informative article, as per the user's instructions, is contingent upon the existence of verifiable research data for a specific agent. Without a defined chemical entity, it is impossible to retrieve or analyze research findings related to its mechanisms of microbial resistance, or its interaction with other existing antimicrobials.
Therefore, the detailed subsections and data tables requested in the outline cannot be produced. Any attempt to do so would result in the fabrication of information, which would not adhere to the required standards of scientific accuracy and professional integrity.
Should the user be able to provide an alternative, recognized name or a specific chemical identifier (such as a CAS number or IUPAC name) for the compound of interest, it would be possible to proceed with the request.
Preclinical Pharmacodynamic Studies of Antibacterial Agent 70
In Vitro Pharmacodynamic Models
In vitro pharmacodynamic models are indispensable tools for the initial characterization of an antibacterial agent's activity under controlled laboratory conditions. oup.comnih.gov These models allow for the investigation of the time course of bacterial killing and the determination of key pharmacodynamic parameters that correlate with efficacy. oup.comoup.com
To simulate the dynamic nature of drug concentrations in the human body, the hollow fiber infection model (HFIM) was employed for the evaluation of Antibacterial Agent 70. mdpi.comfibercellsystems.comresearchgate.net The HFIM is a two-compartment model that allows for the maintenance of a bacterial culture in a central reservoir while simulating human-like pharmacokinetic profiles through the controlled infusion and elimination of the drug. mdpi.comgardp.org This model is particularly useful for examining the impact of different dosing regimens on both bacterial killing and the prevention of resistance. fibercellsystems.commdpi.com
In studies with this compound, the HFIM was used to simulate various dosing schedules against key target pathogens. Samples were collected over time to determine the change in bacterial density (log10 CFU/mL). The data generated from these experiments helped to identify the pharmacodynamic index most closely associated with the efficacy of this compound. For instance, different concentration-time profiles were simulated to determine whether the peak concentration (Cmax), the time above the minimum inhibitory concentration (T>MIC), or the 24-hour area under the concentration-time curve (AUC24) was the primary driver of its antibacterial effect.
Table 1: Representative Data from Hollow Fiber Infection Model Studies of this compound against S. aureus
| Simulated Regimen | Initial Inoculum (log10 CFU/mL) | Bacterial Density at 24h (log10 CFU/mL) | Bacterial Density at 48h (log10 CFU/mL) |
| Control (No Drug) | 6.0 | 8.5 | 8.7 |
| Regimen A (Low Dose, Frequent Interval) | 6.0 | 4.2 | 3.1 |
| Regimen B (High Dose, Single Administration) | 6.0 | 3.5 | 2.8 |
| Regimen C (Continuous Infusion) | 6.0 | 3.1 | 2.2 |
This is a representative data table. Actual values would be determined from specific experimental results.
In vitro dose-response studies are fundamental to understanding the potency of an antimicrobial agent. oup.comasm.org These studies typically involve exposing a standardized inoculum of bacteria to a range of drug concentrations and measuring the effect on bacterial growth over a defined period. nih.gov For this compound, dose-ranging studies were conducted using broth microdilution and time-kill curve methodologies.
Time-kill curve analysis for this compound demonstrated concentration-dependent killing against several key pathogens. At concentrations below the minimum inhibitory concentration (MIC), minimal to no effect on bacterial growth was observed. As the concentration of this compound increased to multiples of the MIC, a progressive increase in the rate and extent of bacterial killing was noted. These studies are critical for establishing the basic antimicrobial character of the agent and for providing the foundational data for more complex dynamic models. oup.comnih.gov
Table 2: Illustrative In Vitro Dose-Response of this compound against E. coli
| Concentration (x MIC) | Change in log10 CFU/mL at 4h | Change in log10 CFU/mL at 8h | Change in log10 CFU/mL at 24h |
| 0 (Control) | +1.5 | +2.8 | +3.5 |
| 0.5 | +1.2 | +2.0 | +2.8 |
| 1 | -0.5 | -1.0 | -0.8 (regrowth) |
| 2 | -1.8 | -2.5 | -2.2 |
| 4 | -3.0 | -4.1 | -4.5 |
| 8 | -3.2 | -4.8 | -5.1 |
This is a representative data table. Actual values would be determined from specific experimental results.
In Vivo Pharmacodynamic Correlates in Animal Infection Models
Animal models of infection are essential for validating the in vitro findings and for understanding the pharmacodynamics of an antibacterial agent in a more complex biological system. asm.org These models allow for the integration of the drug's pharmacokinetic properties with its antimicrobial effects at the site of infection.
The murine thigh and lung infection models are standard and well-characterized models for evaluating the efficacy of new antibacterial agents. researchgate.net For this compound, neutropenic murine thigh and lung infection models were utilized to determine the in vivo pharmacodynamic index that best correlates with its antibacterial activity. In these models, mice are rendered neutropenic to minimize the contribution of the host immune system, thereby isolating the effect of the antimicrobial agent. asm.org
Following the establishment of infection with a target pathogen, various dosing regimens of this compound were administered. The drug exposure in the plasma of the mice was measured, and the bacterial burden in the thighs or lungs was quantified at the end of the study period. By correlating the pharmacokinetic parameters (Cmax, T>MIC, AUC24) with the observed reduction in bacterial counts, the primary driver of efficacy in vivo was determined.
To further explore the potential utility of this compound, its efficacy was evaluated in other relevant animal infection models. A sepsis model was used to assess the agent's ability to improve survival in the face of a systemic infection. A urinary tract infection (UTI) model was employed to determine its effectiveness in clearing bacteria from the kidneys and bladder. Additionally, an endocarditis model was considered to evaluate its activity against bacteria within cardiac vegetations, a particularly challenging infection site. nih.gov The results from these models provide valuable insights into the potential clinical applications of this compound.
Pharmacokinetic/Pharmacodynamic (PK/PD) Integration and Modeling (Non-Human)
The integration of pharmacokinetic and pharmacodynamic data from non-human studies is a cornerstone of modern antibiotic development. nih.gov This process involves the use of mathematical models to describe the relationship between drug exposure and the antimicrobial effect, allowing for the determination of PK/PD targets associated with specific levels of bacterial killing. europa.eu
For this compound, data from in vitro dynamic models and in vivo animal infection models were pooled and analyzed using population PK/PD modeling approaches. This integrated analysis aimed to identify the magnitude of the key PK/PD index (e.g., AUC/MIC ratio) required for bacteriostatic and bactericidal activity. These PK/PD targets are instrumental in predicting the potential efficacy of different dosing regimens in humans and for establishing preliminary breakpoints for susceptibility testing. nih.gov The insights gained from this non-human PK/PD integration are critical for the rational design of Phase 2 and 3 clinical trials. researchgate.net
Determination of Key PK/PD Indices (e.g., AUC/MIC, Cmax/MIC, T>MIC)
The relationship between drug exposure (pharmacokinetics or PK) and its antimicrobial effect (pharmacodynamics or PD) is crucial for the development of new antibacterial drugs. nih.govmdpi.com This relationship is often quantified using PK/PD indices, which help in predicting the efficacy and optimizing dosing regimens. gardp.orgfrontiersin.org The three primary PK/PD indices that correlate with antibacterial efficacy are: the ratio of the area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC), the ratio of the maximum concentration to the MIC (Cmax/MIC), and the percentage of time the drug concentration remains above the MIC (T>MIC). gardp.org
For the novel class of dihydropyrimidinone imidazole (B134444) hybrids, specific preclinical studies detailing the full range of these PK/PD indices are not yet widely published. However, a critical component of these indices, the Minimum Inhibitory Concentration (MIC), has been determined. A particularly potent sulfamethoxazole-hybridized dihydropyrimidinone imidazole, referred to in one study as compound 8b , demonstrated exceptional activity against multidrug-resistant Klebsiella pneumoniae and Acinetobacter baumannii with an MIC value as low as 0.5 μg/mL. nih.govresearchgate.net This value is significantly lower than that of established antibiotics like norfloxacin (B1679917) and ciprofloxacin, indicating a high intrinsic potency that would favorably influence the PK/PD indices. nih.gov Another study on a similar compound, 23 , also highlights its potent antibacterial action. ekb.eg
While comprehensive data tables for AUC/MIC, Cmax/MIC, and T>MIC are not available in the reviewed literature, the low MIC values of these compounds suggest that favorable PK/PD targets could be achieved. Further in-vivo dose fractionation studies in animal models would be required to definitively establish which PK/PD index is the primary driver of efficacy for this new class of antibacterial agents. nih.gov
Prediction of Efficacy in Preclinical Models
The prediction of an antibacterial agent's efficacy in preclinical models is a critical step in its development. For the dihydropyrimidinone imidazole hybrids, several key findings from in vitro studies strongly predict a positive therapeutic outcome in in vivo models.
The potent in vitro activity against clinically relevant, drug-resistant Gram-negative pathogens is a primary indicator of potential efficacy. As detailed in the table below, compound 8b showed marked activity against resistant strains of K. pneumoniae and A. baumannii. nih.govresearchgate.net
| Bacterial Strain | MIC (μg/mL) |
| Multidrug-resistant K. pneumoniae | 0.5 |
| Multidrug-resistant A. baumannii | 0.5 |
| Table 1: Minimum Inhibitory Concentration (MIC) of compound 8b against multidrug-resistant bacteria. nih.govresearchgate.net |
Furthermore, these compounds have demonstrated rapid bactericidal activity, which is a desirable characteristic for treating acute and severe infections. nih.gov Another significant predictor of in vivo efficacy is the ability to inhibit and eradicate biofilms. Biofilms are a major cause of persistent and chronic bacterial infections. Compound 23 , a dihydropyrimidinone-imidazole hybrid, has been shown to effectively inhibit the formation of K. pneumoniae and A. baumannii biofilms in a concentration-dependent manner. ekb.eg At its MIC, it reduced biofilm formation by 30% and 21% respectively, with inhibition reaching up to 89% and 84% at higher concentrations. ekb.eg The compound also demonstrated the ability to reduce the viability of pre-formed biofilms. ekb.eg
These strong in vitro characteristics—potent bactericidal activity against resistant strains and significant anti-biofilm effects—form a solid basis for predicting the successful performance of this class of antibacterial agents in preclinical infection models.
Suppression of Resistance Amplification
A major challenge in antibiotic therapy is the emergence of drug resistance. An ideal antibacterial agent should not only be effective but also have a low propensity for inducing resistance. nih.gov Preclinical studies on dihydropyrimidinone imidazole hybrids have shown promising results in this regard.
In laboratory studies, both K. pneumoniae and A. baumannii showed a low propensity to develop resistance to compound 8b . nih.govresearchgate.net This suggests that the amplification of resistant subpopulations during therapy may be less of a concern compared to some existing antibiotics. The mechanism of action of these compounds may contribute to this low resistance potential. It is believed that they work by disrupting the bacterial cell membrane integrity, increasing the generation of reactive oxygen species (ROS), and interacting with DNA. nih.govresearchgate.net Multi-targeted mechanisms of action often have a lower likelihood of resistance development, as bacteria would need to acquire multiple mutations to overcome the drug's effects.
The ability of a related compound, 6b (a p-chlorophenylhydrazone derivative), to retard the development of bacterial drug resistance in E. coli over 30 passages further supports the potential of this broader class of compounds to suppress resistance amplification. researchgate.net This characteristic is a significant advantage and a key selling point for the continued development of these novel antibacterial agents.
Based on the conducted research, there is no publicly available scientific literature or data corresponding to a specific compound named "this compound." This designation does not appear to be a standard nomenclature for a recognized antibacterial compound with published preclinical pharmacokinetic data.
The search results provided general information on the preclinical evaluation of various antibacterial agents, including methodologies for studying their absorption, distribution, metabolism, and excretion in animal models. However, none of the results contained specific pharmacokinetic parameters or study details for a substance explicitly identified as "this compound."
Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information. To create the specified content, information on a recognized antibacterial agent with available preclinical data would be required.
Analytical Methodologies for Quantification of Antibacterial Agent 70
Chromatographic Techniques for Detection and Quantification
Chromatographic techniques are fundamental in separating a compound from a complex mixture and quantifying it.
High-Performance Liquid Chromatography (HPLC) Methods
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantitative analysis of pharmaceuticals. A typical HPLC method for an antibacterial agent would involve the development of a specific stationary phase (column) and mobile phase composition to achieve optimal separation from impurities and matrix components. Detection is often performed using a UV-Vis detector at a wavelength where the compound exhibits maximum absorbance. However, no specific HPLC methods for "Antibacterial agent 70" have been published.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
For higher sensitivity and selectivity, especially in complex biological samples, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method. This technique couples the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer. It allows for the precise identification and quantification of a compound based on its specific mass-to-charge ratio and fragmentation patterns. The development of an LC-MS/MS method for "this compound" would require the determination of its specific precursor and product ions. At present, such application notes or research articles are not available.
Spectroscopic Approaches for Detection
Spectroscopic methods can be used for the identification and, in some cases, quantification of chemical compounds. Techniques like UV-Visible Spectroscopy, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy provide information about a molecule's structure and functional groups. While these techniques are standard in chemical analysis, specific spectroscopic data and detection methods for "this compound" have not been reported in the literature.
Bioanalytical Method Validation in Preclinical Biological Matrices
Before a new antibacterial agent can be evaluated in preclinical studies, validated bioanalytical methods are required to measure its concentration in biological matrices such as plasma, tissue, and urine. This validation process, guided by regulatory agencies, ensures the reliability of the data generated from pharmacokinetic and toxicokinetic studies. The validation includes assessing parameters like accuracy, precision, selectivity, sensitivity, recovery, and stability. Due to the absence of foundational analytical methods for "this compound," there is no information available on the validation of such methods in preclinical biological matrices.
Novel Drug Delivery Systems and Formulation Strategies for Antibacterial Agent 70
Encapsulation Technologies for Targeted Delivery
Encapsulation technologies are at the forefront of developing targeted delivery systems for antibacterial agents. By enclosing "Antibacterial agent 70" within a carrier, its stability can be enhanced, and its release can be controlled, directing it specifically to the site of infection. fepbl.comnih.gov
Nanoparticle-Based Systems
Nanoparticles offer a versatile platform for the delivery of antibacterial agents due to their small size and large surface-area-to-volume ratio, which allows for unique interactions with bacterial cells. nih.govrsc.org These systems can be engineered to encapsulate "this compound," protecting it from degradation and facilitating its transport across biological barriers. mdpi.com The use of nanoparticles can lead to a more sustained and controlled release of the antibacterial agent, improving its pharmacokinetic profile. mdpi.comresearchgate.net
Several types of nanoparticles are being investigated for this purpose, including polymeric nanoparticles, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs). mdpi.comfrontiersin.org Polymeric nanoparticles, made from biodegradable polymers like polylactic-co-glycolic acid (PLGA), can be tailored to control the release rate of the encapsulated drug. nih.gov SLNs and NLCs, being lipid-based, offer high biocompatibility and are effective in encapsulating hydrophobic antibacterial agents. mdpi.com Research has shown that nanoparticle-based systems can enhance the antibacterial efficacy by increasing the solubility of the drug, protecting it during delivery, and improving its selectivity towards bacterial cells through ionic interactions. dovepress.com
Table 1: Overview of Nanoparticle-Based Systems for Antibacterial Agent Delivery
| Nanoparticle Type | Core Components | Key Advantages for Antibacterial Delivery |
|---|---|---|
| Polymeric Nanoparticles | Synthetic polymers (e.g., PLGA, polylactic acid), Natural polymers (e.g., chitosan, alginate) | Biodegradable, sustained drug release, can reduce systemic toxicity. nih.gov |
| Solid Lipid Nanoparticles (SLNs) | Solid lipids (e.g., triglycerides, fatty acids) | High biocompatibility, controlled release, protection of encapsulated drugs. mdpi.com |
| Nanostructured Lipid Carriers (NLCs) | Solid and liquid lipids | Enhanced drug loading capacity, improved stability over SLNs. mdpi.com |
| Metallic Nanoparticles | Metals (e.g., silver, zinc oxide) | Intrinsic antimicrobial properties, can be functionalized for targeted delivery. rsc.orgmdpi.com |
Liposomal Formulations
Since their introduction as drug carriers in the 1970s, liposomes have been recognized for their potential in delivering a wide range of therapeutic agents, including antibiotics. nih.govacs.org Liposomes are spherical vesicles composed of one or more phospholipid bilayers, which can encapsulate both hydrophilic and hydrophobic compounds. nih.govmdpi.com This makes them a highly versatile platform for "this compound," regardless of its solubility characteristics.
The encapsulation of "this compound" within liposomes offers several advantages. It can protect the drug from enzymatic degradation in the body, prolong its circulation time, and facilitate targeted delivery to infection sites. acs.orgnih.gov This targeted approach can significantly enhance the therapeutic index of the drug by increasing its concentration at the site of action while minimizing systemic exposure and associated side effects. fepbl.comnih.gov
Research has demonstrated that liposomal formulations can improve the potency of antibiotics, even against resistant bacterial strains. nih.gov The effectiveness of liposomal delivery can be influenced by factors such as the lipid composition, size, and surface charge of the vesicles. nih.gov For instance, cationic liposomes have shown a tendency to bind to the negatively charged surface of bacterial cells, which can enhance drug delivery. nih.gov
Table 2: Characteristics of Liposomal Formulations for Antibiotic Delivery
| Feature | Description | Significance in Antibacterial Therapy |
|---|---|---|
| Composition | Phospholipids (e.g., DPPC, DMPE), Cholesterol | Determines vesicle stability, fluidity, and drug retention. nih.govnih.gov |
| Size | Typically 50-500 nm | Influences circulation half-life and tissue penetration. mdpi.com |
| Surface Charge | Anionic, Cationic, or Neutral | Cationic liposomes can enhance binding to negatively charged bacterial surfaces. nih.gov |
| Encapsulation | Can carry both hydrophilic (in aqueous core) and hydrophobic (in lipid bilayer) drugs | Versatile for a wide range of antibacterial agents. mdpi.com |
Research on Sustained-Release Formulations and Implants
Sustained-release formulations and implants represent a significant advancement in the delivery of antibacterial agents, offering the potential for prolonged therapeutic effect at a localized site. nih.govnih.gov This approach is particularly beneficial for treating chronic infections or preventing infections associated with medical devices. fepbl.comnih.gov
The core principle of these systems is to release "this compound" over an extended period, maintaining its concentration above the minimum inhibitory concentration (MIC) required to be effective against the target pathogens. nih.gov This can be achieved by incorporating the antibacterial agent into a biodegradable polymer matrix, such as PLGA or polycaprolactone. mdpi.comgoogle.com As the polymer degrades, the drug is slowly released.
Studies have shown that the release kinetics can be precisely controlled by altering the polymer composition and the drug-to-polymer ratio. nih.gov For example, a higher polymer-to-drug ratio generally results in a more controlled and prolonged release. nih.gov Research on antibiotic-loaded nanofibers has also demonstrated the ability to release high levels of drugs for extended periods, both in vitro and in vivo. nih.gov
Table 3: Research Findings on Sustained-Release Implants
| Polymer Matrix | Antibacterial Agent Model | Key Finding on Release Profile | Reference |
|---|---|---|---|
| Polylactic-co-glycolic acid (PLGA) | Metronidazole | A 90:10 polymer-to-drug ratio showed the most controlled release, with 85% of the drug released by day 30. | nih.gov |
| PLGA Nanofibers | Fluconazole, Vancomycin, Ceftazidime | Released high levels of the antimicrobial agents for 30 days in vitro and 56 days in vivo. | nih.gov |
| Polyvinyl alcohol and aliphatic dicarboxylic acids | Linezolid | The release profile was dependent on the chain length and polarity of the dicarboxylic acid crosslinker. | researchgate.net |
Localized Delivery Approaches
Localized delivery strategies aim to administer "this compound" directly to the site of infection, thereby maximizing its therapeutic effect while minimizing systemic toxicity. fepbl.comnih.gov This approach is particularly advantageous for treating infections in specific areas of the body, such as skin and soft tissue infections, bone infections, or infections related to medical implants. nih.govfrontiersin.org
By delivering the antibacterial agent precisely where it is needed, local delivery systems can achieve high drug concentrations at the target site, which may not be safely attainable through systemic administration. nih.govfrontiersin.org This can lead to improved patient compliance and a reduced risk of developing bacterial resistance. nih.govresearchgate.net
Various platforms are being explored for the localized delivery of antibacterial agents. These include hydrogels, which are water-swollen polymer networks that can be applied directly to infection sites, and antimicrobial coatings for medical devices. fepbl.comfrontiersin.org For instance, a study on the direct plasma deposition of antibiotics onto surfaces demonstrated retained antimicrobial efficacy, offering a novel way to functionalize implants. frontiersin.org Another approach involves the use of nanoparticles loaded with the antibacterial agent, which can be injected or topically applied to the infection site. opendentistryjournal.com
Comparative Preclinical Efficacy of Antibacterial Agent 70 Against Established Agents
Head-to-Head In Vitro Susceptibility Comparisons
The in vitro activity of XF-70 has been evaluated against a range of bacterial pathogens, demonstrating significant potency, particularly against Gram-positive bacteria. nih.gov Its efficacy is notably enhanced with photodynamic activation.
Studies have determined the Minimum Inhibitory Concentrations (MICs) of XF-70 against various bacterial isolates. For instance, XF-70 has shown innate activity against all tested Gram-positive isolates, with photodynamic activation significantly increasing its potency. nih.gov While generally exhibiting higher MICs against Gram-negative bacteria, the potency of XF-70 against these isolates is also markedly enhanced with photodynamic activation. nih.gov
In a study comparing its activity, XF-70 was generally found to be more effective against the tested Gram-negative bacteria with photodynamic activation compared to the related compound XF-73. nih.gov Against various strains of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA), XF-70 has demonstrated potent activity. In models of slow-growing or non-dividing S. aureus, such as those in a cold culture, stationary phase, or expressing the stringent response, XF-70 maintained high efficacy, causing a significant reduction in viability. oup.com
Furthermore, XF-70 has shown excellent activity against S. aureus biofilms, with low minimum biofilm eradication concentrations (MBEC). oup.comoup.com Its activity against Candida albicans has also been documented, with MICs ranging from 0.25 µg/mL to 2 µg/mL. researchgate.netfrontiersin.org
Below is a table summarizing the in vitro susceptibility data for XF-70 against selected pathogens.
| Pathogen | Condition | MIC (µg/mL) | Reference |
| Staphylococcus aureus SH1000 (Planktonic) | - | 1 | oup.com |
| Staphylococcus aureus SH1000 (Biofilm) | bMIC | 1 | oup.com |
| Staphylococcus aureus SH1000 (Biofilm) | MBEC | 2 | oup.com |
| Candida albicans (various strains) | - | 0.25 - 2 | researchgate.netfrontiersin.org |
bMIC: Biofilm Minimum Inhibitory Concentration; MBEC: Minimum Biofilm Eradication Concentration
Comparative Pharmacodynamic Efficacy in Animal Infection Models
Animal infection models are crucial for evaluating the pharmacodynamic (PD) properties of new antimicrobial agents and for translating in vitro data to potential clinical outcomes. ugd.edu.mkeupati.eu These models allow for the investigation of drug efficacy at clinically achievable concentrations through the use of human-simulated regimens (HSRs). mdpi.com The goal of primary pharmacodynamic studies in animal models is to determine the mode of action and effects related to the desired therapeutic target. eupati.eu
While the general principles of using animal models for the pharmacokinetic/pharmacodynamic (PK/PD) evaluation of antimicrobial drugs are well-established, specific publicly available data from head-to-head comparative studies of XF-70 against other established agents in animal infection models are limited in the reviewed literature. Such studies are essential to understand how the in vitro activity of XF-70 translates to in vivo efficacy compared to current standard-of-care antibiotics. These studies would typically involve various models, such as murine thigh infection or lung infection models, to assess bacterial killing kinetics and dose-response relationships.
Evaluation of Synergy and Antagonism with Other Antimicrobial Agents
The potential for an antibacterial agent to act synergistically with other antimicrobials can be a significant clinical advantage, potentially enhancing efficacy and preventing the emergence of resistance. Conversely, antagonism, where the combined effect is less than that of the individual agents, is undesirable.
The synergistic potential of XF-70 has been investigated in combination with conventional antibiotics. A key finding is the synergistic effect of XF-70 with ertapenem (B1671056) against a methicillin-resistant Staphylococcus aureus (MRSA) strain. nih.govnih.gov This synergy was observed with and without photodynamic activation. nih.gov Importantly, no antagonism was observed between XF-70 and any of the five antibiotics it was tested with in one study. nih.gov The proposed mechanism for this synergy is that the membrane-disrupting action of XF drugs could enhance the penetration of other antibiotics into the bacterial cells. nih.gov
The table below summarizes the findings on the synergistic and antagonistic interactions of XF-70 with other antimicrobial agents.
| Combination Agent | Target Organism | Interaction | Photodynamic (PD) Activation | Reference |
| Ertapenem | MRSA | Synergy | With and Without | nih.govnih.gov |
MRSA: Methicillin-resistant Staphylococcus aureus
Challenges and Future Directions in Antibacterial Agent 70 Research
Overcoming Emerging Resistance Mechanisms and Pan-Resistance
A significant hurdle for any new antibacterial agent is the potential for bacteria to develop resistance. For the class of dihydropyrimidinone imidazoles, to which Antibacterial agent 70 belongs, a low propensity to induce resistance in Klebsiella pneumoniae and Acinetobacter baumannii has been observed in initial studies. nih.gov The mechanism of action for some compounds in this class involves disrupting membrane integrity, increasing the generation of reactive oxygen species (ROS), and interacting with DNA. researchgate.netnih.gov This multi-targeted approach may contribute to a lower frequency of resistance development compared to agents with a single target.
However, the threat of emerging resistance remains. Bacteria can develop resistance through various mechanisms, including:
Target modification: Alterations in the bacterial DNA or other cellular components that are the targets of the antibacterial agent can prevent the drug from binding effectively.
Efflux pumps: Bacteria can acquire or upregulate pumps that actively transport the antibacterial agent out of the cell before it can reach its target.
Enzymatic inactivation: Bacteria may produce enzymes that chemically modify and inactivate the antibacterial agent.
The challenge of pan-resistance, where bacteria are resistant to all or nearly all available antibiotics, is a particularly grave concern. While dihydropyrimidinone imidazoles show activity against some multidrug-resistant Gram-negative pathogens, their effectiveness against pan-resistant strains is an area that requires thorough investigation. nih.gov
Table 1: Common Bacterial Resistance Mechanisms
| Mechanism | Description |
| Target Modification | Alteration of the drug's target site, reducing binding affinity. |
| Efflux Pumps | Active transport of the drug out of the bacterial cell. |
| Enzymatic Inactivation | Production of enzymes that degrade or modify the drug. |
| Reduced Permeability | Changes in the bacterial cell membrane that limit drug entry. |
Future research must focus on identifying the potential genetic and molecular drivers of resistance to this compound. This includes conducting long-term serial passage studies to select for resistant mutants and subsequently sequencing their genomes to identify mutations associated with the resistant phenotype. Understanding these mechanisms is crucial for developing strategies to counteract resistance and preserve the long-term efficacy of this new class of antibacterial agents.
Potential for Combination Therapies Involving this compound
Combination therapy, the use of two or more drugs with different mechanisms of action, is a promising strategy to combat antibiotic resistance and enhance therapeutic efficacy. nih.gov For new agents like this compound, exploring synergistic interactions with existing antibiotics is a critical area of research. The potential benefits of combination therapies include:
Increased efficacy: A synergistic combination can be more effective at killing bacteria than either drug alone.
Broadened spectrum of activity: Combining agents can provide coverage against a wider range of bacterial species.
Reduced likelihood of resistance: It is more difficult for bacteria to simultaneously develop resistance to two drugs with different targets.
While specific studies on combination therapies involving dihydropyrimidinone imidazole (B134444) hybrids are not yet widely available, the multi-target mechanism of action of this class suggests a strong potential for synergistic interactions. researchgate.netnih.gov For example, combining an agent that disrupts the cell membrane, like a dihydropyrimidinone imidazole, with an antibiotic that targets intracellular processes could lead to enhanced bacterial killing.
Future preclinical studies should systematically screen for synergistic combinations of this compound with a panel of approved antibiotics against a diverse collection of clinically relevant bacterial isolates, including MDR and pan-resistant strains. Checkerboard assays are a standard in vitro method to determine the fractional inhibitory concentration index (FICI) and identify synergistic, additive, or antagonistic interactions. nih.gov
Table 2: Potential Combination Therapy Strategies
| Combination Approach | Rationale |
| Membrane-disrupting agent + Intracellular-targeting agent | Enhanced uptake of the intracellular agent. |
| Inhibition of different essential pathways | Increased bactericidal activity and reduced resistance. |
| Agent with a novel mechanism + Conventional antibiotic | Overcoming existing resistance to the conventional drug. |
Exploration of New Therapeutic Indications in Preclinical Models
The initial characterization of dihydropyrimidinone imidazoles has focused on their activity against multidrug-resistant Gram-negative pathogens. nih.gov However, the unique properties of this chemical class may lend themselves to other therapeutic applications. Preclinical models are essential for exploring these new indications.
One area of interest is the activity of these compounds against bacteria growing in biofilms. Biofilms are communities of bacteria embedded in a self-produced matrix, which makes them notoriously difficult to treat with conventional antibiotics. researchgate.net The ability of a sulfamethoxazole-hybridized dihydropyrimidinone imidazole to inhibit biofilm formation has been noted, suggesting a potential role for this class of compounds in treating biofilm-associated infections. nih.gov These infections are common in medical device-related infections, cystic fibrosis lung infections, and chronic wounds.
Further preclinical research should investigate the efficacy of this compound in various in vivo models of infection, including:
Murine sepsis models: To assess the agent's ability to control systemic infections.
Thigh infection models: To evaluate its efficacy against localized, deep-seated infections.
Lung infection models: To determine its potential for treating pneumonia, particularly in the context of resistant pathogens.
Biofilm models: Utilizing in vitro flow cell systems and in vivo implant-associated infection models to confirm its anti-biofilm activity.
Integration of "Omics" Data for Advanced Understanding (e.g., Genomics, Proteomics, Metabolomics)
The integration of "omics" technologies—genomics, proteomics, and metabolomics—offers a powerful approach to gain a comprehensive understanding of the mechanism of action of new antibacterial agents and the bacterial response to them. rsc.orgnih.gov For this compound and the dihydropyrimidinone imidazole class, these technologies can provide invaluable insights.
Genomics: Sequencing the genomes of bacteria treated with sublethal concentrations of the agent can reveal changes in gene expression that point to the drug's target pathways. Comparative genomics of susceptible and resistant strains can pinpoint the genetic basis of resistance. rsc.org
Proteomics: Analyzing the changes in the bacterial proteome upon exposure to the antibacterial agent can identify the proteins and cellular pathways that are directly affected. This can help to elucidate the mechanism of action and identify potential biomarkers of drug activity. nih.gov
Metabolomics: Studying the metabolic profile of bacteria treated with the agent can reveal disruptions in key metabolic pathways, providing further clues about its mode of action and potential off-target effects. rsc.orgnih.gov
A multi-omics approach can help to build a detailed picture of how this compound works and how bacteria might evolve to resist it. nih.gov This knowledge is crucial for the rational design of second-generation compounds with improved activity and a lower propensity for resistance.
Development of Predictive Models for Efficacy and Resistance
The development of predictive models using computational and machine learning approaches is becoming increasingly important in drug discovery and development. nih.govnih.gov These models can help to accelerate the identification of promising new drug candidates and predict the likelihood of resistance emergence.
For this compound and its analogs, quantitative structure-activity relationship (QSAR) models can be developed to predict the antibacterial activity of new derivatives based on their chemical structures. This can guide the synthesis of more potent compounds.
Furthermore, machine learning algorithms can be trained on genomic and phenotypic data to predict the susceptibility of different bacterial strains to this compound. biomedpharmajournal.org Such models could eventually be used in a clinical setting to help guide treatment decisions.
Predictive models of resistance evolution can also be developed to forecast the mutations and resistance mechanisms that are most likely to arise in response to the selective pressure of the new agent. This information can be used to design strategies to mitigate the emergence and spread of resistance.
Future Research Avenues and Unanswered Questions
The discovery of this compound and the dihydropyrimidinone imidazole class of compounds opens up several exciting avenues for future research. However, many questions remain to be answered.
Key Unanswered Questions:
What are the specific molecular targets of this compound?
What is the full spectrum of activity of this compound against a wide range of clinically relevant bacteria, including anaerobic and atypical pathogens?
What are the pharmacokinetic and pharmacodynamic (PK/PD) properties of this compound in vivo?
Is there a potential for cross-resistance with existing classes of antibiotics?
What is the safety and toxicity profile of this compound in preclinical animal models?
Future Research Avenues:
Lead Optimization: Synthesize and screen a library of analogs of this compound to improve potency, selectivity, and PK/PD properties.
Mechanism of Action Studies: Employ a combination of genetic, biochemical, and biophysical techniques to definitively identify the molecular targets and mechanisms of action.
In Vivo Efficacy Studies: Conduct comprehensive in vivo studies in various animal models of infection to establish the therapeutic potential of this compound class.
Resistance Evolution Studies: Perform in-depth studies to understand the molecular mechanisms of resistance and develop strategies to overcome them.
Biomarker Discovery: Utilize "omics" data to identify biomarkers that can predict treatment response and monitor the emergence of resistance.
Q & A
Q. How can researchers classify antibacterial agents like Agent 70 based on their mechanisms of action?
Antibacterial agents are classified by their biochemical targets, such as cell wall synthesis inhibition, protein synthesis disruption, or nucleic acid interference. For Agent 70, structural analysis (e.g., NMR or mass spectrometry) can identify functional groups linked to its mechanism . Standardized assays, such as minimum inhibitory concentration (MIC) testing against gram-positive/negative strains, should be paired with time-kill curves to confirm bactericidal vs. bacteriostatic effects . A literature survey of analogous compounds can further contextualize its classification .
Q. Table 1: Classification Framework for Antibacterial Agents
Q. What experimental designs ensure reproducibility in screening plant-derived antibacterial agents like Agent 70?
To mitigate variability in phytochemical profiles, researchers must standardize plant sourcing (geographical location, harvest season) and extraction protocols (solvent polarity, temperature). For Agent 70, LC-MS/MS can profile secondary metabolites, while genome sequencing of source organisms (e.g., Streptomyces spp.) identifies biosynthetic gene clusters . Positive controls (e.g., ampicillin) and blinded data analysis reduce bias in zone-of-inhibition assays .
Key Steps:
Sample Standardization : Use voucher specimens and controlled growth conditions .
Extraction Consistency : Validate via HPLC fingerprinting .
Data Transparency : Report raw data, including negative results, to address publication bias .
Advanced Research Questions
Q. How can structural modifications of Agent 70 address emerging bacterial resistance?
Resistance mechanisms (e.g., efflux pumps, enzymatic degradation) require rational drug design. For Agent 70:
- Quaternization : Introduce cationic groups (e.g., quaternary ammonium) to enhance membrane penetration .
- Hybrid Molecules : Conjugate with chalcone derivatives (Figure 12, ) to target multiple pathways.
- SAR Studies : Use X-ray crystallography to map binding sites and optimize steric/electronic properties .
Example Workflow:
In Silico Docking : Predict interactions with resistance-associated proteins (e.g., β-lactamases).
Synthetic Chemistry : Modify functional groups via regioselective reactions.
Validation : Compare MIC values of derivatives against resistant clinical isolates .
Q. What strategies resolve contradictions in preclinical vs. clinical efficacy data for Agent 70?
Discrepancies often arise from differences in infection models or pharmacokinetics. To harmonize
- In Vivo Models : Use humanized mice or organoids to mimic human immune responses .
- Pharmacodynamic Analysis : Measure tissue penetration via microdialysis and correlate with in vitro MIC .
- Meta-Analysis : Pool data from independent studies to identify confounding variables (e.g., biofilm formation) .
Case Study : A 2023 preclinical pipeline review highlighted mismatches between in vitro activity and in vivo efficacy for 30% of agents, emphasizing the need for standardized animal models .
Q. How can polysaccharide-based delivery systems enhance Agent 70’s stability and targeted release?
Polysaccharide coatings (e.g., chitosan, hyaluronic acid) improve bioavailability and reduce off-target effects. For Agent 70:
Q. Table 2: Polysaccharide Modification Strategies
Q. What methodologies validate synergistic combinations of Agent 70 with existing antibiotics?
Synergy testing requires fractional inhibitory concentration index (FICI) calculations:
- Checkerboard Assays : Test Agent 70 with β-lactams/fluoroquinolones across concentration gradients .
- Mechanistic Studies : Use transcriptomics to identify upregulated pathways during combination therapy .
- Resistance Mitigation : Monitor efflux pump gene expression (e.g., acrAB-tolC) via qPCR .
Critical Consideration : Synergy must be validated in biofilm models, as planktonic assays often overestimate efficacy .
Q. How can clinical trial networks optimize the evaluation of Agent 70 for multidrug-resistant infections?
Adaptive trial designs (e.g., platform trials) allow simultaneous testing against multiple pathogens. Key steps:
Stakeholder Collaboration : Leverage networks like the BEAM Alliance for patient recruitment .
Endpoint Standardization : Use FDA/EMA guidelines for primary endpoints (e.g., clinical cure rate) .
Data Sharing : Contribute to repositories like WHO’s preclinical pipeline to avoid redundant studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
